N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is a complex organic compound with significant implications in medicinal chemistry. It is characterized by its unique structural features, which include a pyrrolo-pyrimidine core, an iodine atom, and a tosyl group. This compound has garnered attention due to its potential applications in drug discovery and development.
The synthesis of N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide typically involves several steps that include the formation of the pyrrolo-pyrimidine structure followed by functionalization with iodine and tosyl groups.
Technical Details:
These methods are detailed in synthetic organic chemistry literature and may require optimization based on specific laboratory conditions .
The molecular structure of N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide features a pyrrolo[2,3-d]pyrimidine ring system with various substituents:
The compound's structural data can be found in databases such as PubChem, which provides detailed information on its chemical properties and structure visualization tools .
N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide can participate in various chemical reactions typical for compounds containing functional groups like amides and aromatic systems.
Technical Details:
These reactions are critical for modifying the compound for further applications in medicinal chemistry .
The mechanism of action for N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit biological activities through inhibition or modulation of target proteins involved in disease pathways. Further studies are necessary to clarify its exact mechanism of action in biological systems .
Relevant data regarding these properties can often be found in chemical databases and supplier specifications .
N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide has potential applications in:
Its unique properties make it a valuable candidate for further exploration in pharmaceutical research settings .
The synthesis of the target compound initiates with the construction of the 7H-pyrrolo[2,3-d]pyrimidine core, typically achieved via Gould-Jacobs cyclization or palladium-catalyzed heterocyclization. Key intermediates like 2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 7355-55-7) serve as starting points for sequential functionalization [6]. The core is subsequently elaborated through a four-stage sequence:
A critical optimization involves temperature control during cyclization (80-90°C) and solvent selection (DMF or THF) to suppress dimerization side products. Yields improve significantly (>15%) when isolating intermediates via crystallization rather than column chromatography [8].
Table 1: Key Intermediates in Pyrrolo[2,3-d]pyrimidine Synthesis
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine | 7355-55-7 | Core scaffold precursor |
2-Pivalamido-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidine | 137281-08-4 | C2-protected intermediate |
7-Tosyl-2-pivalamido-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidine | 173850-03-8 | N7-protected species for iodination |
Regioselective Iodination: Electrophilic iodination targets C5 due to its high electron density. Optimized conditions use 1.05 equivalents of NIS in anhydrous DMF at 0-5°C, achieving >95% regioselectivity confirmed by LC-MS and ¹H NMR. Higher temperatures (>25°C) promote diiodination impurities, while protic solvents (e.g., methanol) reduce conversion by 50% [1] [10].
Tosyl Protection: N7-Tosylation employs TsCl (1.2 equiv) with DBU (1.5 equiv) in THF at ambient temperature. Kinetic studies reveal complete tosylation within 2 hours, with the C5-iodo group inert under these conditions. Crucially, prior C2-protection with pivalamide prevents N3-tosylation, which competes in unprotected scaffolds [3].
Table 2: Optimization of Iodination and Tosylation Reactions
Reaction Parameter | Unoptimized Yield | Optimized Yield | Key Improvement |
---|---|---|---|
Iodination Solvent | Methanol (40%) | Anhydrous DMF (92%) | Avoided protonation of the pyrrole anion |
Iodination Temperature | 25°C (75%) | 0-5°C (92%) | Suppressed polyiodination |
Tosylation Base | Triethylamine (60%) | DBU (95%) | Enhanced nucleophilicity of N7 |
C2 Protection | None (30%) | Pivalamide (95%) | Blocked N3-competition |
Pivalamide (2,2-dimethylpropanamide) exhibits three key advantages over acetyl or benzoyl groups:
Stability studies show the C2-pivalamide intermediate remains intact after 48 hours in DMF at 60°C, whereas C2-acetyl analogs degrade by >20% under identical conditions [4].
Solution-Phase Synthesis: Traditional batch-mode reactions in DMF or THF allow high reaction concentrations (0.5-1.0 M) and straightforward IPC (In-Process Control). However, intermediate isolations require costly crystallizations, and total yields for four steps rarely exceed 45% due to cumulative losses [3] [10].
Solid-Phase Synthesis: Utilizes Wang or Rink resins functionalized with pyrrolopyrimidine precursors. Key advantages include:
Though resin loading costs are higher, solid-phase routes achieve ~65% overall yield by eliminating intermediate crystallizations. This approach is favored for synthesizing <100 g batches for early-stage screening [8].
Three innovations enable kilogram-scale production:
These innovations increase overall yield to 78% at pilot scale (>50 kg), with HPLC purity consistently >99.5% and residual solvent levels below ICH Q3C limits [3] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1